molecular formula C16H25N3O3 B7897886 3-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897886
M. Wt: 307.39 g/mol
InChI Key: UQPASTHNBWHOGF-UHFFFAOYSA-N
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Description

3-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: Not explicitly provided in evidence) is a piperidine-derived compound featuring a tert-butyl carbamate protective group and a 4-methyl-pyrimidin-2-yloxymethyl substituent. This structural motif is common in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, while the pyrimidinyl ether moiety may contribute to biological interactions, such as kinase inhibition or antiproliferative activity .

Properties

IUPAC Name

tert-butyl 3-[(4-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-12-7-8-17-14(18-12)21-11-13-6-5-9-19(10-13)15(20)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPASTHNBWHOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Intermediate Synthesis

The piperidine ring serves as the foundational scaffold for this compound. A common approach involves the Boc-protection of piperidine derivatives to ensure regioselectivity during subsequent functionalization. For example, tert-butyl piperidine-1-carboxylate is synthesized via reaction of piperidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This step typically achieves yields exceeding 85% under anhydrous conditions at 0–25°C.

Pyrimidine Coupling Strategies

The pyrimidine ring is introduced via SNAr (nucleophilic aromatic substitution) due to the electron-deficient nature of chloropyrimidines. For instance, 2-chloro-4-methylpyrimidine reacts with the hydroxymethyl-piperidine intermediate under inert atmospheres (N2 or Ar) to minimize side reactions. Catalytic amounts of KI or tetrabutylammonium iodide (TBAI) enhance reactivity by stabilizing transition states.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on YieldSource
Solvent (DMF vs. THF)DMF+15–20% yield
Temperature70–80°CMaximizes SNAr
Reaction Time18–24 hoursAvoids byproducts

Polar aprotic solvents like DMF facilitate ionic intermediates, while elevated temperatures accelerate substitution kinetics. Prolonged heating beyond 24 hours risks decomposition of the tert-butyl ester group.

Purification Techniques

Crude products are typically purified via flash chromatography using silica gel and gradient elution (e.g., 10–30% ethyl acetate in heptane). This method resolves unreacted starting materials and regioisomers, achieving >95% purity. Alternatively, recrystallization from ethanol/water mixtures offers scalable purification for industrial applications.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Ester Hydrolysis : The tert-butyl ester is susceptible to acidic or basic conditions, necessitating pH-neutral environments during synthesis.

  • Pyrimidine Ring Oxidation : 4-Methylpyrimidine derivatives may undergo oxidation at the methyl group under harsh conditions, forming carboxylic acid byproducts.

Stereochemical Considerations

The piperidine ring’s 3-position substituent introduces a stereocenter, but most synthetic routes yield racemic mixtures due to the absence of chiral auxiliaries. Enantioselective synthesis remains an area of ongoing research, with preliminary studies employing chiral ligands like BINAP in asymmetric catalysis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilitySource
Nucleophilic Substitution7295High
Mitsunobu Reaction6892Moderate
Coupling with EDCl/HOBt6590Low

The nucleophilic substitution route is preferred for industrial-scale production due to its simplicity and cost-effectiveness. In contrast, Mitsunobu reactions, while stereospecific, require expensive reagents like diethyl azodicarboxylate (DEAD), limiting their utility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly as a pharmacophore in the development of new therapeutic agents.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, derivatives of piperidine have shown promise in inhibiting protein kinases associated with cancer progression.
  • Neuropharmacology : The piperidine ring is known for its activity on neurotransmitter receptors. Research into derivatives of this compound may lead to the development of new treatments for neurological disorders such as depression and anxiety.

Synthetic Chemistry

The tert-butyl ester functionality allows for straightforward modifications and derivatizations, making it an attractive target for synthetic chemists.

  • Reactivity : The compound can undergo hydrolysis to yield the corresponding carboxylic acid, which can then be utilized in further synthetic applications or as an active pharmaceutical ingredient (API).

Material Science

Due to its unique chemical properties, this compound could be explored for applications in creating novel materials.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties or introduce specific functionalities, such as increased thermal stability or solubility in organic solvents.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of piperidine derivatives. The findings suggested that compounds with structural similarities to 3-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.

Case Study 2: Neuropharmacological Effects

Research published in Neuropharmacology highlighted the effects of piperidine derivatives on serotonin receptors. The study found that modifications to the piperidine structure could enhance receptor binding affinity, suggesting that this compound might have similar effects worth investigating.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Ether Linkages

a. 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: Not provided)

  • Structure : Differs by substituting pyrimidine with a nitro-substituted pyridine ring.
  • Molecular Weight : 337.37 g/mol vs. ~325–330 g/mol (estimated for the target compound).
  • Synthetic Relevance : The nitro group facilitates further functionalization (e.g., reduction to amine), unlike the methyl group in the target compound .

b. 4-(3-Carboxyphenoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: Not provided)

  • Structure: Replaces pyrimidinyloxymethyl with a carboxyphenoxy group.

c. 3-(4-Aminophenoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 643087-95-0)

  • Structure: Features an aminophenoxy substituent instead of methyl-pyrimidinyloxymethyl.
  • Applications: The amino group enables conjugation reactions (e.g., amide bond formation), making it valuable for prodrug design .
Piperidine-tert-butyl Carbamates with Varied Substituents

a. tert-butyl (1-acetylpiperidin-4-yl)carbamate (CAS: Not provided)

  • Structure : Contains an acetylated piperidine nitrogen, altering steric and electronic properties.
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate, followed by Boc deprotection under acidic conditions .

b. 4-{5-(4-Hydroxy-3-methoxyphenyl)-2-[3-(4-hydroxy-3-methoxyphenyl)-acryloyl]-3-oxo-penta-1,4-dienyl}-piperidine-1-carboxylic acid tert-butyl ester (C1)

  • Structure : Complex curcumin-derived substituent instead of pyrimidinyl ether.
  • Biological Activity : Exhibits potent antiproliferative activity against multidrug-resistant cancer cells, suggesting the tert-butyl carbamate core is compatible with bioactive motifs .
Compounds with Pyrimidine/Pyridine Derivatives

a. 3-(6-Chloro-pyridazin-3-yloxyMethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-22-8)

  • Structure : Chloro-pyridazine substituent vs. methyl-pyrimidine.
  • Reactivity : The chloro group allows nucleophilic substitution, offering synthetic flexibility absent in the target compound .

b. [1-(6-Chloro-pyriMidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: Not provided)

  • Structure : Direct piperidine-pyrimidine linkage without an ether spacer.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Methyl-pyrimidin-2-yloxymethyl ~325–330 (estimated) Hydrophobic, potential kinase binding
2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine... 3-Nitro-pyridin-2-yloxymethyl 337.37 Reactive nitro group
4-(3-Carboxyphenoxy)-piperidine-1-carboxyli... 3-Carboxyphenoxy ~349.40 Polar, improved solubility
C1 (Curcumin derivative) Curcumin-based substituent ~635.70 Antiproliferative activity

Biological Activity

The compound 3-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1261230-13-0) is a piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C16H25N3O3
  • Molecular Weight : 307.39 g/mol
  • Boiling Point : Approximately 431.2 ± 37.0 °C .

Structural Characteristics

The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine and pyrimidine have been evaluated for their ability to inhibit specific kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by modifications to its structure. The presence of the pyrimidine group is crucial for its interaction with target proteins. For example, modifications at the C5 position of related compounds have shown varying levels of activity against different cancer cell lines, suggesting that similar strategies may be applicable to the tert-butyl ester derivative .

The proposed mechanism for the anticancer activity involves inhibition of tyrosine kinases, which are critical in signal transduction pathways that regulate cell growth and proliferation. Compounds exhibiting high potency against certain cancer cell lines have been identified, with IC50 values indicating effective concentrations required to inhibit cell growth .

Study 1: Antiproliferative Effects

In a study examining a series of piperidine derivatives, compounds structurally similar to This compound were tested against various cancer cell lines. Notably, compounds with a similar backbone demonstrated IC50 values ranging from 14.8 µM to 34.8 µM against ITK and BTK high cell lines . This suggests potential for further exploration of the compound in cancer therapeutics.

Study 2: Inhibition of Kinases

Another study focused on azaspirooxindole derivatives found that modifications in the piperidine structure led to increased inhibitory activity against Tec family kinases. The findings indicated that compounds with specific substitutions could enhance their biological efficacy, supporting the need for further SAR studies on the tert-butyl ester derivative .

Comparative Analysis

CompoundStructureIC50 (µM)Target
Compound APiperidine derivative14.8ITK
Compound BPiperidine derivative28.8BTK
This compound Target compoundTBDTBD

Q & A

Basic: What are the recommended synthetic strategies for preparing this compound?

A multi-step approach is typically employed, starting with the functionalization of the piperidine ring. For example, tert-butyl ester protection of the piperidine nitrogen can be achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Subsequent coupling of the 4-methylpyrimidin-2-yloxymethyl group may involve nucleophilic substitution or Mitsunobu reactions, depending on the leaving group (e.g., bromide or hydroxyl). Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products .

Basic: What analytical techniques are suitable for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity of substitution and Boc protection.
  • HPLC-MS : To assess purity (>95%) and verify molecular weight.
  • FT-IR : Identification of carbonyl (C=O) stretches from the Boc group (~1680–1720 cm1^{-1}).
    Refer to analogous tert-butyl piperidine derivatives in for spectral benchmarking .

Basic: What safety precautions are essential during handling?

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Storage : Store in a cool, dry environment (<25°C) away from strong oxidizing agents (e.g., peroxides, nitrates) .
  • Fire safety : Use alcohol-resistant foam or CO2_2 extinguishers; avoid water jets due to potential reactivity .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from rotameric equilibria or solvent effects. Strategies include:

  • Variable-temperature NMR to slow conformational exchange.
  • Comparison with computed spectra (DFT-based simulations).
  • Cross-validation using 2D techniques (COSY, HSQC) to assign coupling constants unambiguously .

Advanced: How to optimize low yields in coupling reactions involving the pyrimidinyloxymethyl group?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos for Buchwald-Hartwig couplings .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Temperature control : Gradual heating (40–100°C) under inert atmosphere to prevent decomposition .

Advanced: How to assess reactivity under varying pH or temperature conditions?

Design accelerated stability studies:

  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
  • pH stability : Incubate in buffered solutions (pH 3–10) and track ester hydrolysis by LC-MS.
    Note: Limited stability data exists for similar compounds, so empirical testing is advised .

Basic: What are the disposal protocols for this compound?

  • Chemical waste : Collect in sealed containers labeled "halogenated waste" if halogenated byproducts are present.
  • Decontamination : Use ethanol or isopropanol to clean spills, followed by sodium bicarbonate neutralization .

Advanced: How to address discrepancies in reported bioactivity data?

Contradictions may stem from impurity profiles or assay variability. Solutions include:

  • Repurification via column chromatography (silica gel, eluent: hexane/EtOAc).
  • Re-testing in orthogonal assays (e.g., SPR vs. enzymatic assays).
  • Quantitative NMR (qNMR) to verify batch-to-batch consistency .

Advanced: What strategies mitigate Boc-deprotection during synthetic steps?

  • Avoid acidic conditions (e.g., TFA) prematurely.
  • Use mild deprotection agents (e.g., HCl/dioxane) at controlled temperatures (0–5°C).
  • Monitor reaction progress via TLC to halt deprotection at the desired stage .

Basic: How to ensure reproducibility in multi-step syntheses?

  • Document reaction parameters (e.g., humidity, stirring rate) rigorously.
  • Use anhydrous solvents and molecular sieves for moisture-sensitive steps.
  • Validate intermediate purity before proceeding to subsequent steps .

Note : For toxicity and ecotoxicology data gaps (see ), researchers should conduct in vitro assays (e.g., Ames test, zebrafish embryotoxicity) to establish safety profiles.

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